molecular formula C11H13NO2 B8199736 2-Methoxy-N-methyl-4-vinylbenzamide

2-Methoxy-N-methyl-4-vinylbenzamide

Cat. No.: B8199736
M. Wt: 191.23 g/mol
InChI Key: OGALIFOIQSKOSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-methyl-4-vinylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a methyl group, and a vinyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-N-methyl-4-vinylbenzamide typically involves the reaction of 2-methoxy-4-vinylbenzoic acid with N-methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-methyl-4-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used to reduce the amide group.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-N-methyl-4-vinylbenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving benzamide derivatives.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-methyl-4-vinylbenzamide involves its interaction with specific molecular targets. The methoxy and vinyl groups may enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-vinylphenol: Shares the methoxy and vinyl groups but lacks the amide functionality.

    N-Methylbenzamide: Lacks the methoxy and vinyl groups but retains the core benzamide structure.

    4-Vinylbenzamide: Lacks the methoxy group but retains the vinyl and amide functionalities.

Uniqueness

2-Methoxy-N-methyl-4-vinylbenzamide is unique due to the combination of its functional groups, which can confer distinct chemical and biological properties. The presence of the methoxy group can influence its electronic properties, while the vinyl group can participate in additional chemical reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

4-ethenyl-2-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-4-8-5-6-9(11(13)12-2)10(7-8)14-3/h4-7H,1H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGALIFOIQSKOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)C=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.